11-thia-2,9,13,20-tetrazapentacyclo[10.8.0.02,10.03,8.014,19]icosa-1(20),3,5,7,9,12,14,16,18-nonaene
Description
11-Thia-2,9,13,20-tetrazapentacyclo[10.8.0.0²,¹⁰.0³,⁸.0¹⁴,¹⁹]icosa-1(20),3,5,7,9,12,14,16,18-nonaene is a heterocyclic compound characterized by a complex pentacyclic framework incorporating sulfur (thia) and nitrogen (aza) atoms. Its structure comprises fused bicyclic and tricyclic moieties, with sulfur at position 11 and nitrogen at positions 2, 9, 13, and 20. This arrangement confers unique electronic and steric properties, making it a candidate for studying ligand-receptor interactions and catalytic behavior.
Properties
IUPAC Name |
11-thia-2,9,13,20-tetrazapentacyclo[10.8.0.02,10.03,8.014,19]icosa-1(20),3,5,7,9,12,14,16,18-nonaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N4S/c1-2-6-10-9(5-1)16-13-14(17-10)20-15-18-11-7-3-4-8-12(11)19(13)15/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRAPIYWXSRMKRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=N2)SC4=NC5=CC=CC=C5N34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40327561 | |
| Record name | NSC666304 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40327561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27845-20-1 | |
| Record name | NSC666304 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40327561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-thia-2,9,13,20-tetrazapentacyclo[10.8.0.02,10.03,8.014,19]icosa-1(20),3,5,7,9,12,14,16,18-nonaene typically involves multi-step organic reactions. One common method includes the cyclization of precursor molecules under specific conditions. For example, the reaction of a chloromethyl derivative with potassium phthalimide in dimethylformamide (DMF) at 110°C for 5 hours can lead to the formation of a similar polycyclic structure .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
11-thia-2,9,13,20-tetrazapentacyclo[10.8.0.02,10.03,8.014,19]icosa-1(20),3,5,7,9,12,14,16,18-nonaene can undergo various chemical reactions, including:
Reduction: The addition of hydrogen atoms or removal of oxygen atoms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
11-thia-2,9,13,20-tetrazapentacyclo[10.8.0.02,10.03,8.014,19]icosa-1(20),3,5,7,9,12,14,16,18-nonaene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 11-thia-2,9,13,20-tetrazapentacyclo[10.8.0.02,10.03,8.014,19]icosa-1(20),3,5,7,9,12,14,16,18-nonaene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and bioactivity differences between the target compound and related pentacyclic heterocycles:
Structural and Functional Insights
Heteroatom Positioning: The target compound contains sulfur at position 11 and nitrogen at positions 2, 9, 13, and 20. This contrasts with 3,22-dioxa-11,14-diazapentacyclo[...]hexaene (), which replaces sulfur with oxygen and reduces nitrogen count, likely reducing electrophilicity .
Bioactivity Trends :
- N-methyl-2-(6-thia-4,9,19-triazapentacyclo[...]ethanamine () demonstrates high binding to kinases and HDACs, suggesting that sulfur and nitrogen placement in fused pentacycles may favor interactions with enzymatic pockets . The target compound’s additional nitrogen (tetraza vs. triaza) could modulate selectivity for similar targets.
- 3,10,13,20-Tetrazapentacyclo[...]dione () has a lower topological polar surface area (69.8 Ų) compared to oxygen-rich analogs, implying better membrane permeability .
Synthetic Challenges :
- The synthesis of 18-thia-pentaazapentacyclo[...]dione () required controlled stoichiometry of chlorocarbonylsulfenyl chloride and Na₂CO₃, highlighting the sensitivity of sulfur-containing heterocycles to reaction conditions . The target compound’s synthesis may face similar challenges.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
